1,8-Bis[2-(diphenylphosphoryl)phenoxy]-3,6-di-oxaoctane
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Overview
Description
{2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE is a complex organic compound characterized by its multiple ether linkages and diphenylphosphoryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine oxide with a phenol derivative, followed by successive etherification steps using ethylene glycol derivatives. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the phenol groups, facilitating the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
{2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine groups.
Substitution: The ether linkages can be targeted for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diphenylphosphine oxide derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, {2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE is used as a building block for synthesizing more complex molecules. Its multiple ether linkages and phosphoryl groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
Its phosphoryl groups can interact with biological molecules, enhancing the solubility and bioavailability of therapeutic agents .
Industry
In the industrial sector, {2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE is used in the production of advanced materials, such as polymers and coatings. Its unique chemical structure imparts desirable properties like thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of {2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE involves its interaction with molecular targets through its phosphoryl groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ether linkages also contribute to its ability to interact with hydrophobic and hydrophilic environments, making it a versatile agent in biological systems .
Comparison with Similar Compounds
Similar Compounds
Bis[2-[(oxo)diphenylphosphino]phenyl] Ether: Similar in structure but lacks the extensive ether linkages.
2-[2-[3-(Diphenylphosphinoyl)-4-(2-hydroxyethoxy)phenoxy]ethoxy]ethanol: Contains fewer ether linkages and hydroxyl groups.
Uniqueness
{2-[2-(2-{2-[2-(DIPHENYLPHOSPHORYL)PHENOXY]ETHOXY}ETHOXY)ETHOXY]PHENYL}(OXO)DIPHENYLPHOSPHORANE is unique due to its extensive ether linkages and multiple diphenylphosphoryl groups. These features provide it with enhanced solubility, stability, and versatility in various applications compared to similar compounds .
Properties
Molecular Formula |
C42H40O6P2 |
---|---|
Molecular Weight |
702.7 g/mol |
IUPAC Name |
1-diphenylphosphoryl-2-[2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C42H40O6P2/c43-49(35-17-5-1-6-18-35,36-19-7-2-8-20-36)41-27-15-13-25-39(41)47-33-31-45-29-30-46-32-34-48-40-26-14-16-28-42(40)50(44,37-21-9-3-10-22-37)38-23-11-4-12-24-38/h1-28H,29-34H2 |
InChI Key |
XQINQNZJKCDAMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3OCCOCCOCCOC4=CC=CC=C4P(=O)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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